1-Bromo-4,5-dichloro-2-iodobenzene 1-Bromo-4,5-dichloro-2-iodobenzene
Brand Name: Vulcanchem
CAS No.: 289038-31-9
VCID: VC11692962
InChI: InChI=1S/C6H2BrCl2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
SMILES: C1=C(C(=CC(=C1Br)I)Cl)Cl
Molecular Formula: C6H2BrCl2I
Molecular Weight: 351.79 g/mol

1-Bromo-4,5-dichloro-2-iodobenzene

CAS No.: 289038-31-9

Cat. No.: VC11692962

Molecular Formula: C6H2BrCl2I

Molecular Weight: 351.79 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4,5-dichloro-2-iodobenzene - 289038-31-9

Specification

CAS No. 289038-31-9
Molecular Formula C6H2BrCl2I
Molecular Weight 351.79 g/mol
IUPAC Name 1-bromo-4,5-dichloro-2-iodobenzene
Standard InChI InChI=1S/C6H2BrCl2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Standard InChI Key LRHSGRIIFMFLBM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)I)Cl)Cl
Canonical SMILES C1=C(C(=CC(=C1Br)I)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-bromo-4,5-dichloro-2-iodobenzene reflects the positions of the halogen substituents on the benzene ring: bromine at position 1, chlorine at positions 4 and 5, and iodine at position 2. The canonical SMILES representation (C1=C(C(=CC(=C1Br)I)Cl)Cl) underscores the ortho, meta, and para relationships between the halogens. This substitution pattern creates significant steric and electronic effects, influencing both reactivity and physical properties.

Molecular Geometry and Electronic Effects

The benzene ring’s planar structure is distorted minimally due to the halogens’ van der Waals radii (Br: 1.85 Å, Cl: 1.75 Å, I: 1.98 Å). The electron-withdrawing nature of the halogens decreases electron density at the ring, enhancing susceptibility to nucleophilic attack at specific positions. For instance, iodine’s polarizability and weaker C–I bond (bond dissociation energy ≈ 234 kJ/mol) make it a preferential site for substitution compared to bromine (C–Br ≈ 285 kJ/mol) or chlorine (C–Cl ≈ 327 kJ/mol).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via sequential electrophilic aromatic substitution (EAS) reactions. A typical protocol involves:

  • Chlorination: Treating bromobenzene with chlorine gas in the presence of FeCl₃ to introduce chlorine at positions 4 and 5.

  • Iodination: Subjecting the intermediate to iodination using iodine monochloride (ICl) under acidic conditions.

Key Reaction Conditions:

  • Temperature: 50–80°C

  • Solvent: Dichloromethane or carbon tetrachloride

  • Catalyst: FeCl₃ or AlCl₃

Yield: ~65–80% after purification via silica gel chromatography.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize halogenation efficiency. Key advantages include:

  • Enhanced Heat Management: Mitigating exothermic side reactions.

  • Improved Purity: Inline distillation removes byproducts like dihalogenated species.

Table 1: Comparison of Lab-Scale vs. Industrial Synthesis

ParameterLaboratory-ScaleIndustrial-Scale
Reactor TypeBatchContinuous Flow
Catalyst Loading5–10 mol%2–5 mol%
Annual Production<10 kg>1,000 kg
Purity≥95%≥99%

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, H3), 7.32 (s, 1H, H6).

  • ¹³C NMR: δ 138.2 (C1), 132.5 (C4), 131.8 (C5), 129.4 (C2), 127.6 (C3), 124.9 (C6).

Reactivity Profile

Nucleophilic Aromatic Substitution (NAS)

Iodine and bromine atoms undergo NAS with amines, alkoxides, and thiols. For example:

  • Ammonolysis: Reaction with NH₃ in ethanol yields 1-bromo-4,5-dichloro-2-aminobenzene (72% yield).

  • Methoxylation: Treatment with NaOMe in DMSO produces 4,5-dichloro-2-iodo-1-methoxybenzene (65% yield).

Transition Metal-Catalyzed Couplings

  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at the bromine site (85% yield).

  • Sonogashira Coupling: Pd/Cu systems enable alkyne insertion at the iodine position (78% yield).

Table 2: Representative Coupling Reactions

Reaction TypeSubstrateProductYield
Suzuki-MiyauraPhenylboronic acid4,5-Dichloro-2-iodo-1-phenylbenzene85%
UllmannPhenol4,5-Dichloro-2-iodo-1-phenoxybenzene70%

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules, including:

  • Anticancer Agents: Derivatives inhibit topoisomerase II in leukemia cells (IC₅₀ = 12 µM).

  • Antimicrobials: Halogenated analogs exhibit MIC values of 15 µg/mL against Staphylococcus aureus.

Materials Science

  • Liquid Crystals: Iodine’s polarizability enhances mesophase stability in display technologies.

  • Organic Semiconductors: Bromine and iodine facilitate π-stacking in charge-transfer complexes.

Comparison with Related Compounds

1-Bromo-4-iodobenzene vs. 1-Bromo-4,5-dichloro-2-iodobenzene

Parameter1-Bromo-4-iodobenzene 1-Bromo-4,5-dichloro-2-iodobenzene
Molecular FormulaC₆H₄BrIC₆H₂BrCl₂I
Molecular Weight282.90 g/mol351.79 g/mol
Substitution PatternPara bromine and iodine1-Br, 4,5-Cl, 2-I
ReactivityModerateHigh (multiple leaving groups)

Recent Advances and Future Directions

Recent studies explore photoredox catalysis to functionalize the benzene ring selectively. Future applications may include:

  • Bioconjugation: Site-specific labeling of proteins via iodine-selective reactions.

  • Polymer Chemistry: Synthesis of halogenated polymers for flame retardants.

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